molecular formula C6H6NNaO3S B13123554 Sodium 6-methoxypyridine-2-sulfinate

Sodium 6-methoxypyridine-2-sulfinate

Cat. No.: B13123554
M. Wt: 195.17 g/mol
InChI Key: NRLMUVTYPAXAQD-UHFFFAOYSA-M
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Description

Sodium 6-methoxypyridine-2-sulfinate is an organosulfur compound that belongs to the class of sulfinates. It is a sodium salt derivative of 6-methoxypyridine-2-sulfinic acid. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is used as a nucleophilic coupling partner in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-methoxypyridine-2-sulfinate typically involves the reaction of 6-methoxypyridine with sulfur dioxide and a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-methoxypyridine-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of sodium 6-methoxypyridine-2-sulfinate involves its role as a nucleophilic reagent. It reacts with electrophilic substrates to form carbon-sulfur bonds. The sulfinic acid group acts as a nucleophile, attacking electrophilic centers in the substrate. This reaction is often catalyzed by transition metals such as palladium, which facilitate the formation of the carbon-sulfur bond .

Comparison with Similar Compounds

Similar Compounds

  • Sodium pyridine-2-sulfinate
  • Sodium 6-methylpyridine-2-sulfinate
  • Sodium trifluoromethanesulfinate

Comparison

Sodium 6-methoxypyridine-2-sulfinate is unique due to the presence of a methoxy group at the 6-position of the pyridine ring. This structural feature imparts different electronic properties compared to other sulfinates, influencing its reactivity and selectivity in chemical reactions. For example, sodium pyridine-2-sulfinate lacks the methoxy group, making it less electron-rich and potentially less reactive in certain nucleophilic substitution reactions .

Properties

Molecular Formula

C6H6NNaO3S

Molecular Weight

195.17 g/mol

IUPAC Name

sodium;6-methoxypyridine-2-sulfinate

InChI

InChI=1S/C6H7NO3S.Na/c1-10-5-3-2-4-6(7-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

NRLMUVTYPAXAQD-UHFFFAOYSA-M

Canonical SMILES

COC1=NC(=CC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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